alpha-NAD(+) -

alpha-NAD(+)

Catalog Number: EVT-1588828
CAS Number:
Molecular Formula: C21H28N7O14P2+
Molecular Weight: 664.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-NAD(+) is a nicotinamide dinucleotide that is NAD(+) in which the anomeric centre of the ribosylnicotinamide moiety has alpha- rather than beta-configuration It is a conjugate acid of an alpha-NAD(1-).
Overview

Alpha-nicotinamide adenine dinucleotide (alpha-NAD(+)) is a vital coenzyme found in all living cells, playing a crucial role in various biological processes. This compound is involved in redox reactions, serving as an electron carrier in metabolic pathways and contributing to cellular energy production. It exists in two forms: oxidized (NAD(+)) and reduced (NADH), with the former being essential for numerous enzymatic reactions, including those involved in glycolysis, the citric acid cycle, and oxidative phosphorylation.

Source

Alpha-nicotinamide adenine dinucleotide is synthesized from precursors such as nicotinamide riboside and nicotinic acid through several metabolic pathways. The primary sources of nicotinamide adenine dinucleotide include dietary intake of niacin (vitamin B3) and its derivatives, as well as endogenous synthesis from tryptophan.

Classification

Alpha-nicotinamide adenine dinucleotide belongs to the class of nucleotides and is classified as a coenzyme. It is specifically categorized under redox-active cofactors due to its role in electron transfer reactions.

Synthesis Analysis

Methods

The synthesis of alpha-nicotinamide adenine dinucleotide can occur through three primary pathways:

  1. De Novo Pathway: This pathway synthesizes alpha-nicotinamide adenine dinucleotide from tryptophan via several enzymatic steps.
  2. Preiss-Handler Pathway: This route utilizes nicotinic acid as a precursor, which is converted into alpha-nicotinamide adenine dinucleotide through a series of reactions.
  3. Salvage Pathway: This pathway recycles nicotinamide and nicotinamide riboside back into alpha-nicotinamide adenine dinucleotide, primarily catalyzed by nicotinamide phosphoribosyltransferase.

Technical Details

The salvage pathway is particularly significant due to its efficiency in maintaining cellular levels of alpha-nicotinamide adenine dinucleotide. The rate-limiting step involves the enzyme nicotinamide phosphoribosyltransferase, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide, subsequently leading to the formation of alpha-nicotinamide adenine dinucleotide.

Molecular Structure Analysis

Structure

Alpha-nicotinamide adenine dinucleotide consists of two nucleotides joined by their phosphate groups. Each nucleotide contains a nitrogenous base (adenine and nicotinamide), a ribose sugar, and a phosphate group.

Data

  • Molecular Formula: C21H27N7O14P2
  • Molecular Weight: 663.4 g/mol
  • Structural Features: The molecule exhibits a complex structure with multiple functional groups that facilitate its role in biochemical reactions.
Chemical Reactions Analysis

Reactions

Alpha-nicotinamide adenine dinucleotide participates in various biochemical reactions:

  1. Redox Reactions: It acts as an electron acceptor during oxidation-reduction processes.
  2. Enzymatic Reactions: Alpha-nicotinamide adenine dinucleotide serves as a cofactor for dehydrogenase enzymes, facilitating the conversion of substrates by accepting electrons.

Technical Details

In redox reactions, alpha-nicotinamide adenine dinucleotide is reduced to form NADH when it accepts electrons, which can later be reoxidized back to NAD(+) during cellular respiration processes.

Mechanism of Action

Process

The mechanism of action for alpha-nicotinamide adenine dinucleotide involves its role as an electron carrier in metabolic pathways:

  1. Glycolysis: It accepts electrons during the conversion of glucose to pyruvate.
  2. Citric Acid Cycle: It plays a critical role in the oxidation of acetyl-CoA, facilitating ATP production.
  3. Oxidative Phosphorylation: NADH generated from previous steps donates electrons to the electron transport chain, ultimately leading to ATP synthesis.

Data

The concentration of alpha-nicotinamide adenine dinucleotide within cells typically ranges around 100 µM, indicating its crucial role in maintaining cellular metabolism.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents.
  • Stability: Stable under physiological conditions but sensitive to light and heat.

Chemical Properties

  • pH Range: Stable at neutral pH but can degrade at extreme pH levels.
  • Reactivity: Reacts with reducing agents and can undergo hydrolysis under acidic conditions.
Applications

Scientific Uses

Alpha-nicotinamide adenine dinucleotide has diverse applications in scientific research and medicine:

  1. Biochemical Research: Used extensively as a cofactor for various enzymes in laboratory experiments.
  2. Clinical Applications: Investigated for its potential therapeutic roles in age-related diseases, cancer therapy, and metabolic disorders due to its involvement in energy metabolism and cell signaling pathways.
  3. Supplementation: Increasing interest in dietary supplements aimed at boosting NAD(+) levels for health benefits related to aging and metabolic health.
Molecular Mechanisms of α-NAD(+) Biosynthesis and Metabolism

Enzymatic Pathways Governing α-NAD(+) Synthesis

Salvage Pathway: NAMPT and NMNAT Roles in NAD+ Recycling

The salvage pathway serves as the dominant route for NAD⁺ biosynthesis in most mammalian tissues. Nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the rate-limiting step: the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN). NAMPT’s activity is dynamically regulated by circadian rhythms, nutrient availability, and cellular stress, positioning it as a critical metabolic sensor [2] [9]. NMN is subsequently adenylated to NAD⁺ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Three NMNAT isoforms exist, each with distinct subcellular localizations:

  • NMNAT1: Nuclear, highly expressed in muscle, heart, and liver
  • NMNAT2: Cytosolic/Golgi, abundant in the brain
  • NMNAT3: Mitochondrial, prominent in erythrocytes and spleen [3] [8]

This compartmentalization ensures localized NAD⁺ production tailored to organelle-specific demands. Genetic disruption of NMNAT2, for example, triggers axon degeneration via SARM1 activation, linking NAD⁺ salvage to neuronal integrity [8].

Table 1: NMNAT Isoforms and Their Characteristics

IsoformSubcellular LocalizationPrimary TissuesKey Functions
NMNAT1NucleusMuscle, heart, liverNuclear NAD⁺ synthesis, DNA repair support
NMNAT2Cytosol, Golgi apparatusBrain, neuronsAxonal maintenance, metabolic plasticity
NMNAT3MitochondriaErythrocytes, spleenMitochondrial NAD⁺ homeostasis

Preiss-Handler Pathway: Nicotinic Acid Utilization and Intermediates

This pathway converts dietary nicotinic acid (NA) into NAD⁺ via three enzymatic steps:

  • NAPRT (Nicotinate phosphoribosyltransferase) catalyzes NA to nicotinic acid mononucleotide (NAMN) using phosphoribosyl pyrophosphate (PRPP).
  • NMNATs then adenylate NAMN to nicotinic acid adenine dinucleotide (NAAD).
  • NADSYN (NAD⁺ synthetase) aminates NAAD to NAD⁺ using glutamine as a nitrogen donor [5].

NAPRT expression is particularly high in the liver and kidney, providing a critical backup when NAMPT activity is insufficient. Unlike the salvage pathway, this route generates minimal inhibitory byproducts, making it efficient for bulk NAD⁺ production during high metabolic demand [5].

De Novo Synthesis: Tryptophan-Dependent Pathways and Regulatory Nodes

De novo synthesis builds NAD⁺ from tryptophan through the kynurenine pathway (KP), primarily in the liver. Key regulatory nodes include:

  • Initial oxidation: Tryptophan to N-formylkynurenine by IDO (indoleamine 2,3-dioxygenase) or TDO (tryptophan 2,3-dioxygenase).
  • Critical branch point: Unstable α-amino-β-carboxymuconate-ε-semialdehyde (ACMS) spontaneously cyclizes to quinolinic acid (QA), but ACMS decarboxylase diverts flux away from NAD⁺ synthesis.
  • Final commitment: QA phosphoribosyltransferase (QPRT) converts QA to NAMN, feeding into the Preiss-Handler pathway [1] [4].

Dysregulation of this pathway can cause neurotoxicity due to QA accumulation, linking NAD⁺ metabolism to neurological health [4].

NAD⁺-Consuming Enzymes and Metabolic Flux Dynamics

Sirtuins: Epigenetic Regulation and Energy Homeostasis

Sirtuins (SIRT1–7) are NAD⁺-dependent deacylases that translate cellular NAD⁺ levels into adaptive signaling. Their functions are compartment-specific:

  • Nuclear SIRT1: Deacetylates histones (H3K9, H4K16) and transcription factors (PGC-1α, p53), modulating circadian rhythms, stress resistance, and gluconeogenesis. Its Km for NAD⁺ (94–888 µM) makes it highly sensitive to NAD⁺ fluctuations [3] [9].
  • Mitochondrial SIRT3–5: Regulate acetylation of metabolic enzymes (e.g., SOD2, LCAD) to optimize oxidative phosphorylation and antioxidant responses [9].

During aging, declining NAD⁺ reduces SIRT1 activity, impairing mitochondrial biogenesis and insulin sensitivity [4] [9].

PARPs: DNA Repair Mechanisms and NAD⁺ Depletion

Poly(ADP-ribose) polymerases (PARPs), particularly PARP1, consume NAD⁺ to synthesize poly(ADP-ribose) (PAR) chains on DNA-damaged proteins. PARP1’s low Km for NAD⁺ (20–97 µM) enables rapid activation but risks severe NAD⁺ depletion during genotoxic stress. For example, H₂O₂-induced DNA damage triggers PARP1 activation, depleting NAD⁺ and ATP within minutes, shifting cell fate toward necrosis when salvage pathways fail [2] [6] [9]. PARP2 further modulates this balance by repressing Sirt1 transcription, creating a negative feedback loop [9].

CD38/CD157: Inflammatory Modulation and NAD⁺ Hydrolysis

CD38 and CD157 are ectoenzymes that hydrolyze NAD⁺ to generate cyclic ADP-ribose (cADPR), a calcium-mobilizing messenger. CD38’s exceptionally low Km (15–25 µM) and increased expression during aging make it a major driver of age-related NAD⁺ decline [3] [6]. It also degrades NAD⁺ precursors like NMN and NR, exacerbating NAD⁺ pool depletion. Genetic CD38 knockout elevates tissue NAD⁺ by 10–30x, enhancing sirtuin activity and metabolic resilience [3] [6].

Table 2: NAD⁺-Consuming Enzymes and Their Characteristics

Enzyme ClassKey MembersNAD⁺ Affinity (Km)Primary Functions
SirtuinsSIRT1, SIRT394–888 µM (SIRT1)Epigenetic regulation, mitochondrial biogenesis
PARPsPARP120–97 µMDNA repair, genomic stability
NAD⁺ GlycohydrolasesCD3815–25 µMCalcium signaling, inflammation

Compartmentalization of NAD⁺ Pools: Cytoplasmic, Mitochondrial, and Nuclear Dynamics

NAD⁺ pools are spatially segregated, with limited exchange between compartments due to membrane impermeability and distinct biosynthetic machinery:

  • Mitochondrial Pool:Contains 50–70% of cellular NAD⁺ (≈250 µM). Maintenance relies on NMNAT3-mediated synthesis from imported NMN and potential direct NAD⁺ transport. This pool fuels SIRT3–5 and drives oxidative phosphorylation [3] [9]. Controversy exists regarding mitochondrial NAD⁺ sources; some studies suggest NMN shuttling, while isotopic labeling indicates cytosolic NAD⁺ import [3] [9].

  • Nuclear Pool:Governed by NMNAT1 and NAMPT, maintaining ≈110 µM NAD⁺. This pool supports PARP1 and SIRT1, linking NAD⁺ availability to DNA repair and epigenetic regulation. The nuclear and cytosolic pools exchange rapidly, evidenced by synchronized depletion kinetics [1] [8].

  • Cytosolic Pool:Sustained by NMNAT2 at ≈40–70 µM. It fuels glycolysis and SIRT2 and supplies substrates to other compartments. Golgi-localized NMNAT2 also supports vesicular trafficking [3] [8].

During oxidative stress, mitochondrial NAD⁺ remains stable longer than cytosolic/nuclear pools, acting as an energy reservoir. However, sustained stress depletes all pools, triggering necrosis when salvage pathways (e.g., NAMPT) are overwhelmed [6] [9].

Properties

Product Name

alpha-NAD(+)

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C21H28N7O14P2+

Molecular Weight

664.4 g/mol

InChI

InChI=1S/C21H27N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37)/p+1/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1

InChI Key

BAWFJGJZGIEFAR-OPDHFMQKSA-O

Canonical SMILES

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Isomeric SMILES

C1=CC(=C[N+](=C1)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

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